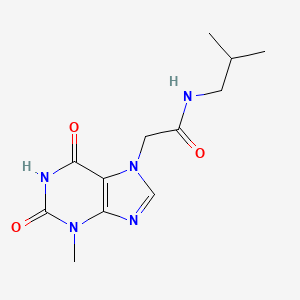

N-isobutyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

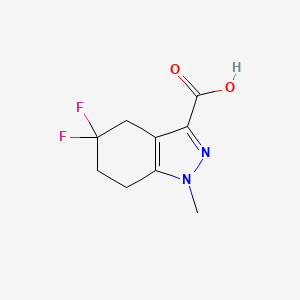

N-isobutyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a purine derivative with an isobutyl group attached to the nitrogen atom. It exhibits interesting pharmacological properties and has been studied for its potential therapeutic applications.

Synthesis Analysis

The synthesis of this compound involves several steps, including purine ring formation , alkylation , and acetylation . Detailed synthetic routes can be found in relevant literature.

Molecular Structure Analysis

The molecular structure of N-isobutyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide consists of a purine core with an isobutyl group attached to one of the nitrogen atoms. The dioxo group contributes to its stability and reactivity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions . These reactions play a crucial role in its metabolism and potential biological activity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-isobutyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide belongs to a category of compounds that feature complex purine structures, which are significant in drug design due to their role in biological processes. Research into the synthesis of similar compounds focuses on creating efficient, high-yield processes for potential pharmaceutical applications. For instance, the study by King (2007) describes a high-yielding cyclisation process for synthesizing compounds with potential biological activity, indicating the importance of efficient synthetic routes in drug development (King, 2007).

Applications in Biological Studies

Compounds with a purine base, similar to N-isobutyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide, often exhibit biological activities that make them candidates for drug development. For example, MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, demonstrates the potential therapeutic applications of purine derivatives in modulating receptor activities, which is critical for treating various diseases, including cardiovascular and inflammatory disorders (Baraldi et al., 2004).

Diagnostic and Imaging Applications

Furthermore, research into purine derivatives extends into diagnostic applications, as illustrated by the evaluation of 18F-labeled PET ligands for imaging in the brain. Such studies highlight the role of chemically synthesized purine analogs in developing diagnostic tools for neurological conditions (Yui et al., 2010).

Potential Therapeutic Uses

The exploration of purine derivatives for therapeutic uses, including antimicrobial activities, underscores the relevance of this chemical class in addressing infectious diseases. The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and their evaluation against Gram-positive and Gram-negative bacteria exemplify ongoing efforts to harness the therapeutic potential of purine compounds (Sharma et al., 2004).

Safety And Hazards

As with any novel compound, safety assessments are essential. Researchers should evaluate its toxicity, potential side effects, and environmental impact before considering clinical applications.

Orientations Futures

Future research should focus on:

- Biological activity : Investigating its potential as an antiviral, anticancer, or anti-inflammatory agent.

- Structure-activity relationship : Understanding how modifications affect its properties.

- Formulation : Developing suitable delivery systems for therapeutic use.

Propriétés

IUPAC Name |

2-(3-methyl-2,6-dioxopurin-7-yl)-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3/c1-7(2)4-13-8(18)5-17-6-14-10-9(17)11(19)15-12(20)16(10)3/h6-7H,4-5H2,1-3H3,(H,13,18)(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBSDOXVCZINQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isobutyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)

![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)